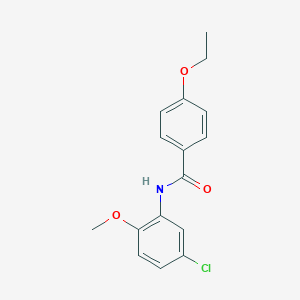
2-methyl-N-quinolin-8-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-quinolin-8-ylpropanamide is an organic compound that features a quinoline ring attached to an isobutyramide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-quinolin-8-ylpropanamide typically involves the reaction of 8-aminoquinoline with isobutyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
8-Aminoquinoline+Isobutyryl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
2-methyl-N-quinolin-8-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring typically yields quinoline N-oxide, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-methyl-N-quinolin-8-ylpropanamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The quinoline ring can exhibit fluorescence, making it useful in imaging and diagnostic applications.
Medicine
This compound has been investigated for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activities, although further research is needed to fully understand its medicinal potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-methyl-N-quinolin-8-ylpropanamide exerts its effects depends on its specific application. For example, as a ligand in coordination chemistry, it forms stable complexes with metal ions through coordination bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
8-Quinolinol: A compound with a similar quinoline ring structure but different functional groups.
N-(8-Quinolinyl)acetamide: Similar structure with an acetamide group instead of an isobutyramide group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
2-methyl-N-quinolin-8-ylpropanamide is unique due to its specific combination of the quinoline ring and isobutyramide group. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential fluorescence, which are not observed in all similar compounds.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-methyl-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16) |
InChIキー |
HRMKVLWLIRLLKK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




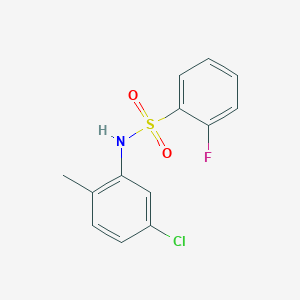
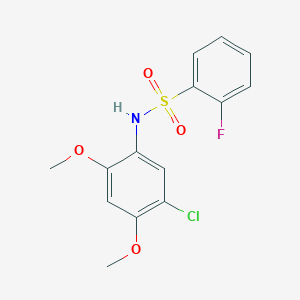

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)

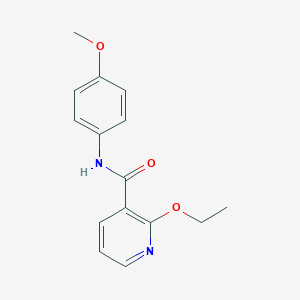


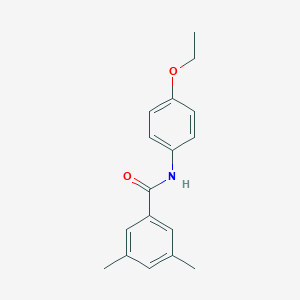
![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)
